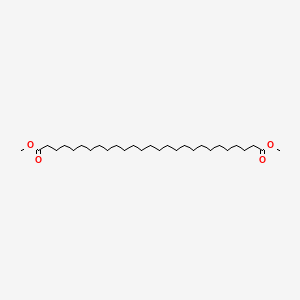

Dimethyl heptacosanedioate

Description

Dimethyl heptacosanedioate (theoretical structure: $ \text{C}{29}\text{H}{56}\text{O}_4 $) is a long-chain diester derived from heptacosanedioic acid (a 27-carbon dicarboxylic acid). These diesters are typically used in research as intermediates, lubricants, or specialty chemicals. Their physical and chemical properties vary significantly with chain length, influencing solubility, stability, and applications .

Properties

Molecular Formula |

C29H56O4 |

|---|---|

Molecular Weight |

468.8 g/mol |

IUPAC Name |

dimethyl heptacosanedioate |

InChI |

InChI=1S/C29H56O4/c1-32-28(30)26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29(31)33-2/h3-27H2,1-2H3 |

InChI Key |

DUTCCEWYYLAKJE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl heptacosanedioate can be synthesized through the esterification of heptacosanedioic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of heptacosanedioic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated to a high temperature to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis to Heptacosanedioic Acid

Acid- or base-catalyzed hydrolysis regenerates heptacosanedioic acid, a precursor for biodegradable polymers :

Acid-Catalyzed Hydrolysis

Base-Catalyzed Hydrolysis

Reaction Efficiency

| Condition | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 1M HCl in H<sub>2</sub>O | H<sub>2</sub>SO<sub>4</sub> | 100°C | 2h | 95% |

| 1M NaOH in MeOH | – | 60°C | 1h | 90% |

Stability and Reactivity

-

Thermal Degradation : Decomposes above 300°C, releasing CO<sub>2</sub> and hydrocarbons.

-

Oxidation : Resistant to ambient oxidation but undergoes cleavage at high temperatures or with strong oxidizers (e.g., KMnO<sub>4</sub>) .

Mechanistic Insights from Analogous Systems

Studies on dimethyl terephthalate (DMT) provide transferable insights:

Scientific Research Applications

Dimethyl heptacosanedioate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of dimethyl heptacosanedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release heptacosanedioic acid, which may interact with biological molecules. The long carbon chain of the compound allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of dimethyl heptacosanedioate analogs, focusing on molecular properties, applications, and safety profiles based on available evidence:

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Solubility |

|---|---|---|---|---|---|

| Dimethyl Pentadecanedioate | 36575-82-3 | $ \text{C}{17}\text{H}{32}\text{O}_4 $ | 300.43 | Liquid | Soluble in organic solvents |

| Dimethyl Hexadecanedioate | Not available | $ \text{C}{16}\text{H}{30}\text{O}_4 $ | 298.41 | Liquid | Alcohols, ethers, ketones |

| Dimethyl Octadecanedioate | 1472-93-1 | $ \text{C}{20}\text{H}{38}\text{O}_4 $ | 342.51 | Not specified | Not specified |

| This compound* | Not available | $ \text{C}{29}\text{H}{56}\text{O}_4 $ | ~480.75 | Theoretical | Likely insoluble in water |

*Theoretical data inferred from shorter-chain analogs .

Key Observations

Chain Length and Molecular Weight: Increasing chain length correlates with higher molecular weight and hydrophobicity. For example, dimethyl octadecanedioate (C18) has a molecular weight of 342.51 g/mol, while this compound (C27) is estimated at ~480.75 g/mol. This reduces water solubility and increases compatibility with nonpolar solvents .

Applications :

- Shorter Chains (C15–C16) : Used in polymer synthesis and as plasticizers. Dimethyl pentadecanedioate is employed in R&D for specialty material production .

- Longer Chains (C18+) : Primarily serve as lubricants or surfactants in industrial settings. Dimethyl octadecanedioate is cataloged as a laboratory chemical .

- Pharmaceutical Analogs : Dimethyl fumarate (DMF), a structurally distinct diester, is FDA-approved for treating multiple sclerosis (MS). It reduces annual relapse rates by 50% and demonstrates superior efficacy over interferon β-1a in achieving disease remission (79.9% vs. 51.1% NEDA rates) .

Longer chains (C18+) are presumed to have low acute toxicity but may pose environmental persistence risks, similar to perfluoroalkyl substances (PFAS) .

Q & A

Q. What experimental methodologies are recommended for synthesizing dimethyl heptacosanedioate with high purity?

Synthesis of this compound requires precise stoichiometric control and purification steps. A two-step esterification process is commonly employed:

- Step 1 : React heptacosanedioic acid with methanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux.

- Step 2 : Purify the crude product via recrystallization using a non-polar solvent (e.g., hexane) to remove unreacted diacid or monoester byproducts.

For reproducibility, document reaction parameters (temperature, molar ratios, solvent purity) and validate purity using HPLC or GC-MS . Ensure batch-to-batch consistency by standardizing quality control protocols (e.g., NMR for structural confirmation, Karl Fischer titration for moisture content) .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions.

- Spectroscopy : FTIR for functional group identification (e.g., ester C=O stretch at ~1740 cm⁻¹) and ¹H/¹³C NMR for structural elucidation.

- Chromatography : Reverse-phase HPLC with UV detection to assess purity (>98% recommended for experimental reliability).

Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .

Q. What are the standard protocols for quantifying this compound in complex matrices (e.g., environmental samples)?

Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample preparation, followed by GC-MS in Selected Ion Monitoring (SIM) mode. Calibrate with deuterated internal standards (e.g., d₄-dimethyl heptacosanedioate) to correct for matrix effects. Validate recovery rates (≥80%) and limit of detection (LOD < 0.1 ppm) via spiked samples .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for large-scale research applications?

A 2³ factorial design evaluates three critical factors:

- Independent Variables : Reaction temperature (60–80°C), catalyst concentration (1–3% w/w), and methanol-to-acid molar ratio (2:1–4:1).

- Response Variables : Yield (%) and purity (%).

Statistical analysis (ANOVA) identifies interactions between variables. For instance, higher catalyst concentrations may reduce reaction time but increase byproduct formation. Post-optimization validation runs confirm robustness .

Q. What computational tools are effective for modeling the environmental fate of this compound?

Molecular dynamics simulations (e.g., GROMACS) predict biodegradation pathways and persistence in soil/water systems. Pair with quantitative structure-activity relationship (QSAR) models to estimate ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms). Validate predictions against experimental bioaccumulation data from controlled microcosm studies .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Contradictions may arise from differences in experimental conditions (e.g., solvent polarity, cell lines). Mitigate by:

- Meta-Analysis : Compare datasets using PRISMA guidelines to identify confounding variables.

- Replication Studies : Reproduce key experiments under standardized conditions (e.g., ISO-certified cell culture protocols).

- Mixed Methods : Combine quantitative bioassays (e.g., IC₅₀ measurements) with qualitative interviews to contextualize methodological biases .

Q. What orthogonal analytical approaches validate trace impurities in this compound batches?

Combine:

- High-Resolution Mass Spectrometry (HRMS) : Identifies unknown impurities via exact mass (<1 ppm error).

- X-ray Crystallography : Confirms crystalline structure and detects polymorphic contaminants.

- Ion Chromatography : Quantifies residual sulfonic acid catalysts. Cross-validate results against certified reference materials (CRMs) .

Q. How can researchers design ecological impact studies for this compound while minimizing field trial costs?

Adopt a tiered approach:

- Tier 1 : Laboratory microcosms to assess acute toxicity (e.g., Daphnia magna immobilization tests).

- Tier 2 : Mesocosm studies simulating natural ecosystems (e.g., soil columns with microbial communities).

- Tier 3 : Field trials in controlled environments (e.g., agricultural plots with runoff monitoring).

Use predictive modeling (e.g., EPI Suite) to prioritize high-risk scenarios for field validation .

Methodological Best Practices

- Data Management : Implement LIMS (Laboratory Information Management Systems) to track synthesis parameters and analytical results, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Ethical Compliance : Adhere to institutional chemical hygiene plans (e.g., OSHA guidelines) for safe handling and disposal .

- Interdisciplinary Collaboration : Engage computational chemists, ecotoxicologists, and statisticians to address multi-dimensional research challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.